methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate
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Overview
Description
The compound “2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide” is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials. The reactions are carried out under microwave (MW) activation, which offers benefits such as convenient operation, short reaction time, and good yields .Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds bearing the imidazo[2,1-b]thiazole scaffold have been synthesized and tested for cytotoxicity against human cancer cell lines. For example, a series of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives demonstrated potential inhibitor activities against specific cancer cells, showcasing the compound's relevance in cancer research and therapy development (H. Ding et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Research on acetamido pyrrolyl azoles, including oxazoles/thiazoles/imidazoles, revealed their promising antimicrobial and anti-inflammatory activities. Certain derivatives exhibited significant antibacterial activity against specific pathogens and potential anti-inflammatory activity, indicating the utility of these compounds in developing new antimicrobial and anti-inflammatory drugs (D. Sowmya et al., 2017).
Cardiotonic Activity
The synthesis of 6-substituted imidazo[2,1-b]thiazoles with a lactam ring connected showed interesting cardiotonic activity, suggesting the potential application of such compounds in cardiovascular diseases treatment (A. Andreani et al., 1996).
Anticonvulsant Activity
Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including compounds with methoxy, methyl, nitro, and chloro substituents, demonstrated anticonvulsant activity against seizures induced by maximal electroshock (MES), highlighting their potential in treating epilepsy (Zeynep Aktürk et al., 2002).
Novel Preparation and Synthesis Techniques
Research has also focused on novel preparation techniques for related compounds, demonstrating advancements in chemical synthesis methods that could be applied to the synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide and similar compounds (A. S. Katner & Raymond F. Brown, 1990).
Future Directions
The preliminary biological screening studies have given positive anticancer activity for these new classes of derivatives. An additional research study like the mechanism of action of the anticancer activity of this new class of compounds is necessary. These groundwork studies illuminate a future pathway for research of this class of compounds enabling the discovery of potent antitumor agents .
Properties
IUPAC Name |
methyl 4-[[2-[6-(benzylcarbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-34-23(32)17-7-10-19(11-8-17)26-21(30)15-29-24(33)28-14-18(9-12-20(28)27-29)22(31)25-13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZDYQNLBOYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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